![molecular formula C13H15NO5 B1306229 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid CAS No. 436855-75-3](/img/structure/B1306229.png)
2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid
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Overview
Description
“2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid” is a compound with the molecular formula C13H15NO5 . It has a molecular weight of 265.26 g/mol . The IUPAC name for this compound is 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)butanoic acid .
Molecular Structure Analysis
The compound’s structure includes a benzodioxine ring attached to a butyric acid moiety via a carbonyl-amino linkage . The InChI string and Canonical SMILES for this compound are available for further structural analysis .Chemical Reactions Analysis
While specific chemical reactions involving “2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid” are not detailed in the literature, compounds containing the benzo[1,4]dioxine subunit have been used in the synthesis of stereoisomers evaluated as α- and β- adrenergic antagonists .Physical And Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 1.4, indicating its lipophilicity . It has two hydrogen bond donors and five hydrogen bond acceptors . The compound’s topological polar surface area is 84.9 Ų , and it has a rotatable bond count of 4 .properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-2-9(13(16)17)14-12(15)8-3-4-10-11(7-8)19-6-5-18-10/h3-4,7,9H,2,5-6H2,1H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAFXDJGWFDAMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=CC2=C(C=C1)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387851 |
Source
|
Record name | 2-[(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
436855-75-3 |
Source
|
Record name | 2-[(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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